2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide
Overview
Description
2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a benzyl group substituted with a methyl group at the para position, an amino group, and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzylamine with methyl chloroacetate to form an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions typically involve:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acid or base catalyst, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Corresponding alcohols
Substitution: Various substituted amides
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-methylacetamide: Lacks the benzyl group, resulting in different chemical properties.
N-Methyl-N-(4-methylbenzyl)acetamide: Lacks the amino group, affecting its reactivity and applications.
2-Amino-N-(4-methylbenzyl)acetamide: Lacks the methyl group on the nitrogen, altering its chemical behavior.
Uniqueness
2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide is unique due to the presence of both the amino and methyl groups on the nitrogen atom, as well as the para-substituted benzyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-N-methyl-N-[(4-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-3-5-10(6-4-9)8-13(2)11(14)7-12/h3-6H,7-8,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNFLYHLVMBQNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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